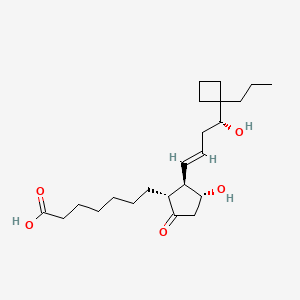

(R)-Butaprost (free acid)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This would typically include the compound’s chemical formula, its molecular weight, and its classification (e.g., is it an organic compound, a peptide, a steroid?).

Synthesis Analysis

This involves understanding how the compound is synthesized. What are the reactants? What conditions are required for the reaction? Are there any catalysts involved?Molecular Structure Analysis

This involves understanding the 3D structure of the molecule. What functional groups does it contain? What is its stereochemistry?Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. What products are formed? What are the mechanisms of these reactions?Physical And Chemical Properties Analysis

This includes properties like solubility, melting point, boiling point, refractive index, specific rotation, etc.科学的研究の応用

“®-Butaprost (free acid)” is a structural analog of prostaglandin E2 (PGE2) with good selectivity for the EP2 receptor subtype . It has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells . The pharmacology of ®-butaprost has not been carefully studied, but it is generally considered to be the less active C-16 epimer .

In order to increase the binding affinity of ®-butaprost for prostanoid receptors, the methyl ester of ®-butaprost was removed and the natural C-1 carboxylic acid was re-established . Prostaglandin free acids generally bind to their cognate receptors with 10 to 100 times the affinity of the corresponding ester derivative .

“®-Butaprost (free acid)” is a structural analog of prostaglandin E2 (PGE2) with good selectivity for the EP2 receptor subtype . It has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells . The pharmacology of ®-butaprost has not been carefully studied, but it is generally considered to be the less active C-16 epimer .

In order to increase the binding affinity of ®-butaprost for prostanoid receptors, the methyl ester of ®-butaprost was removed and the natural C-1 carboxylic acid was re-established . Prostaglandin free acids generally bind to their cognate receptors with 10 to 100 times the affinity of the corresponding ester derivative .

“®-Butaprost (free acid)” is a structural analog of prostaglandin E2 (PGE2) with good selectivity for the EP2 receptor subtype . It has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells . The pharmacology of ®-butaprost has not been carefully studied, but it is generally considered to be the less active C-16 epimer .

In order to increase the binding affinity of ®-butaprost for prostanoid receptors, the methyl ester of ®-butaprost was removed and the natural C-1 carboxylic acid was re-established . Prostaglandin free acids generally bind to their cognate receptors with 10 to 100 times the affinity of the corresponding ester derivative .

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound. Is it toxic? Is it flammable? What are the first aid measures?

将来の方向性

This involves understanding the current state of research on the compound. What are the unanswered questions? What are the potential applications?

特性

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYNQYXOKJDXAV-NMXQQJQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Butaprost (free acid) | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)